2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S3/c1-2-20-13-17-16-11(22-13)15-10(18)7-21-12-14-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGGNQCZWWTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151786 | |
| Record name | 2-(2-Benzoxazolylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309741-57-9 | |
| Record name | 2-(2-Benzoxazolylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309741-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Benzoxazolylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzo[d]oxazole Ring: The benzo[d]oxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzo[d]oxazole ring is then reacted with a thiol compound to introduce the thioether linkage.
Thiadiazole Ring Formation: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfur Centers
The compound contains two sulfur-based nucleophilic sites: the benzo[d]oxazole-2-thiolate and 5-ethylthio-thiadiazole groups. These sites participate in alkylation and arylation reactions under mild conditions.
Example Reaction:
| Reactant (R-X) | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| CH₃I | Methylated benzo[d]oxazole-thioether | 78 | RT, 6 h | |
| C₆H₅CH₂Br | Benzyl-thiadiazole derivative | 65 | 60°C, 12 h |
Key Insight: Steric hindrance from the ethylthio group reduces reactivity at the thiadiazole sulfur compared to the benzo[d]oxazole site.
Oxidation of Thioether Groups
The ethylthio (-S-Et) and thioacetamide (-S-C(=O)-N-) groups undergo oxidation to sulfoxides or sulfones using meta-chloroperbenzoic acid (mCPBA) or H₂O₂.
Reaction Pathway:
| Oxidizing Agent | Product Type | Reaction Time | Temperature | Reference |
|---|---|---|---|---|
| mCPBA | Sulfoxide | 2 h | 0°C → RT | |
| H₂O₂ (30%) | Sulfone | 24 h | 80°C |
Note: Over-oxidation of the thioacetamide group is minimized at lower temperatures .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes acidic or basic hydrolysis to form carboxylic acid derivatives, critical for prodrug activation.
Conditions:
Mechanistic Analysis:
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, a strategy employed in anticancer drug development .
Example: Reaction with thiourea in acidic conditions yields thiazolo[4,3-b]thiadiazoles:
| Catalyst | Product Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| H₂SO₄ | 72 | 98.5% | |
| PPA | 68 | 97.2% |
Electrophilic Aromatic Substitution
The benzo[d]oxazole ring undergoes nitration and halogenation at the C5 position due to electron-deficient aromatic character.
Nitration:
| Reagent Ratio (HNO₃:H₂SO₄) | Yield (%) | Selectivity (C5:C4) | Reference |
|---|---|---|---|
| 1:3 | 81 | 9:1 |
Coordination Chemistry
The thiadiazole and oxazole nitrogen atoms act as ligands for transition metals, forming complexes with Cu(II) and Pd(II):
Synthesis of Cu(II) Complex:
| Metal Salt | Complex Stoichiometry | Application | Reference |
|---|---|---|---|
| CuCl₂ | 1:2 (Metal:Ligand) | Antimicrobial agents | |
| Pd(OAc)₂ | 1:1 | Catalysis |
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, while UV light exposure (254 nm) induces cleavage of the thioacetamide bond:
| Stress Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| 100°C (Dry Air) | Dehydration → Cyclic byproducts | 48 h | |
| UV (254 nm, 10 mW/cm²) | S–N bond cleavage → Free thiols | 2.5 h |
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anti-tubercular agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enoyl reductase enzyme in Mycobacterium tuberculosis . This inhibition disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to bacterial cell death.
Comparison with Similar Compounds
Key Observations :
- Ethylthio vs. Aryl Substituents : The target compound’s ethylthio group offers moderate lipophilicity compared to bulky aryl groups (e.g., 5d, 5l), which may reduce solubility but improve target binding .
- Electron-Withdrawing Groups : Compounds like 5l (CF₃) exhibit higher melting points (~270°C), suggesting stronger intermolecular interactions due to polarity .
Antimicrobial Activity
- Compound 8a : Exhibited superior antibacterial activity against Xanthomonas oryzae (56% inhibition at 100 µg/mL) and antifungal efficacy against Rhizoctonia solani (EC₅₀ = 33.70 µg/mL), outperforming commercial agents like thiodiazole-copper and hymexazol.
- The ethylthio group may enhance membrane penetration, a critical factor in antimicrobial efficacy .
Neuroprotective Potential
- Compound 5d : Demonstrated neuroprotective effects in PC12 cells exposed to Aβ25-35, with cell viability assays (MTT) and Western blotting indicating reduced apoptosis.
- Fluorinated Analogs (5t, 5u) : Substitutions with fluorine or chlorine (e.g., 5u) showed enhanced neuroprotection, likely due to improved bioavailability and blood-brain barrier permeability.
Antitumor Activity
- Benzothiazole-Thiadiazole Hybrids : Compounds like 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide showed 100% effectiveness in anticonvulsant models, highlighting the role of hydrophobic domains in activity.
Biological Activity
The compound 2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic derivative that combines elements from both benzoxazole and thiadiazole structures. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including neuroprotective, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step organic reaction involving the cyclization of o-aminophenol with a carboxylic acid derivative to form the benzoxazole ring. Subsequent reactions introduce the ethylthio group and the thiadiazole moiety, resulting in the final product. The synthesis pathway is outlined below:
- Formation of Benzoxazole Ring : Cyclization of o-aminophenol.
- Attachment of Ethylthio Group : Nucleophilic substitution reaction.
- Formation of Thiadiazole Moiety : Reaction with thiosemicarbazide derivatives.
Biological Activity Overview
The biological activity of This compound has been evaluated across several studies focusing on its neuroprotective effects, antimicrobial properties, and potential as an anti-cancer agent.
Neuroprotective Activity
Recent studies indicate that derivatives containing benzoxazole and thiadiazole moieties exhibit neuroprotective effects against β-amyloid-induced neurotoxicity. For instance:
- Mechanism of Action : The compound inhibits the expression of pro-apoptotic factors such as Bax while promoting anti-apoptotic factors like Bcl-2 through modulation of the Akt/GSK-3β/NF-κB signaling pathway .
- In Vivo Studies : In zebrafish models, compounds similar to this structure showed reduced toxicity compared to established neuroprotective drugs like donepezil .
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens:
- In Vitro Studies : The compound was tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Anticancer Properties
Studies have also explored the anticancer potential of benzoxazole derivatives:
- Cell Line Studies : Compounds featuring benzoxazole rings were tested against cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer), exhibiting moderate to strong cytotoxic effects .
Case Studies and Experimental Data
A detailed examination of experimental data reveals specific findings related to the compound's efficacy:
Q & A
Q. Q1. What synthetic methodologies are commonly employed to prepare 2-(benzo[d]oxazol-2-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide, and how can purity be validated?
A1: The synthesis typically involves nucleophilic substitution reactions between benzo[d]oxazole-2-thiol derivatives and chloroacetamide intermediates. For example, the alkylation of 5-(ethylthio)-1,3,4-thiadiazol-2-amine with 2-chloro-N-(benzo[d]oxazol-2-yl)acetamide under reflux in acetone with potassium carbonate as a base yields the target compound . Purity is validated via:
Q. Q2. How are spectroscopic techniques used to resolve ambiguities in the structural elucidation of thiadiazole-acetamide hybrids?
A2: Ambiguities arise due to overlapping signals in aromatic/heterocyclic regions. Strategies include:
- 2D NMR (COSY, HSQC) : To assign coupling between protons (e.g., benzo[d]oxazole aromatic protons) and adjacent carbons .
- IR spectroscopy : Identifying key functional groups (e.g., C=O stretch at ~1678 cm⁻¹, C=N at ~1624 cm⁻¹) .
- Elemental analysis : Validating C, H, N, S content (e.g., deviations < 0.4% confirm purity) .
Advanced Research Questions
Q. Q3. How can free energy perturbation (FEP) and molecular dynamics (MD) simulations guide the optimization of BBB permeability for CNS-targeted derivatives?
A3: FEP calculations predict relative binding free energies between substituents (e.g., ethylthio vs. phenylamino groups) to optimize interactions with NMDA receptors or BBB transporters . MD simulations assess membrane permeability by modeling lipid bilayer interactions. For example:
Q. Q4. What experimental and computational strategies reconcile contradictory IC50 values in cytotoxicity studies across cell lines?
A4: Discrepancies (e.g., MCF-7 IC50 = 0.084 mmol/L vs. A549 IC50 = 0.034 mmol/L ) may arise from cell-specific uptake or metabolic differences. Mitigation includes:
- Dose-response validation : Repeating assays with standardized protocols (e.g., MTT assay at 48–72 hr).
- Proteomics : Identifying differential expression of drug targets (e.g., aromatase inhibition in MCF-7 ).
- Molecular docking : Comparing binding affinities to receptor isoforms (e.g., ERα in MCF-7 vs. EGFR in A549) .
Q. Q5. How do structural modifications at the 5-(ethylthio) position influence anticancer activity and selectivity?
A5: Substituents at this position modulate electron density and steric effects:
- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity for covalent binding to thiol-containing targets (e.g., tubulin) .
- Bulkier groups (e.g., p-tolyl) : Improve selectivity by reducing off-target interactions (e.g., NIH3T3 fibroblasts IC50 > 0.1 mmol/L) .
- Sulfur substitutions (e.g., sulfonamide) : Increase solubility for in vivo efficacy .
Q. Q6. What methodologies address low yields in multi-step syntheses of thiadiazole-acetamide derivatives?
A6: Yield optimization strategies include:
- Microwave-assisted synthesis : Reducing reaction time (e.g., 30 min vs. 5–7 hr reflux) and side-product formation .
- Protecting groups : Temporarily shielding reactive amines during alkylation steps .
- Catalyst screening : KI or phase-transfer catalysts (e.g., TBAB) enhance nucleophilic substitution efficiency .
Methodological Challenges
Q. Q7. How can researchers validate the neuroprotective effects of this compound against β-amyloid toxicity in vitro?
A7: Standard protocols include:
Q. Q8. What computational tools predict metabolic stability and potential drug-drug interactions for preclinical development?
A8: Tools include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
